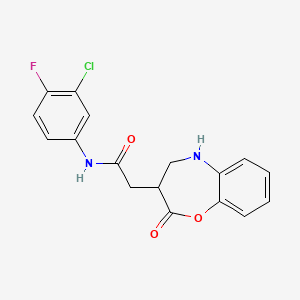![molecular formula C22H17N5O B11030345 2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11030345.png)
2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one is a compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . This compound, like other quinazoline derivatives, exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of 2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one involves several synthetic routes. One common method includes the reaction of 2-aminobenzoic acid with phenyl isothiocyanate, followed by thiation with phosphorus pentasulfide in boiling anhydrous pyridine . Another method involves the use of aza-reactions, microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis reactions . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus pentasulfide, ethyl glyoxalate, and aniline . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with ethyl glyoxalate and aniline can lead to the formation of α-iminoesters .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of other biologically active compounds . In biology and medicine, it has been studied for its potential therapeutic activities, including anti-cancer, anti-inflammatory, antibacterial, antiviral, and antifungal properties . Additionally, it has applications in the development of novel antibiotics to treat drug-resistant bacterial strains .
Mechanism of Action
The mechanism of action of 2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects . For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one can be compared with other quinazoline derivatives, such as prazosin, doxazosin, erlotinib, and gefitinib . These compounds also exhibit significant biological activities and are used in various therapeutic applications. this compound is unique due to its specific structure and the range of biological activities it exhibits . Similar compounds include N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine, which has shown promising antimicrobial, antitubercular, and anti-HIV activities .
Properties
Molecular Formula |
C22H17N5O |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C22H17N5O/c28-19-12-6-11-18-16(19)13-23-21(24-18)27-22-25-17-10-5-4-9-15(17)20(26-22)14-7-2-1-3-8-14/h1-5,7-10,13H,6,11-12H2,(H,23,24,25,26,27) |
InChI Key |
HGBKLDDZSZTUAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=NC=C2C(=O)C1)NC3=NC4=CC=CC=C4C(=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Tert-butylphenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-tert-butylbenzoate](/img/structure/B11030265.png)
![N-(4-methylpyridin-2-yl)-4-[(phenylcarbonyl)amino]-N-({4-[(phenylcarbonyl)amino]phenyl}carbonyl)benzamide](/img/structure/B11030275.png)
![3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-propyl-1H-pyrazol-4-yl]-1-benzylpyrrolidine-2,5-dione](/img/structure/B11030283.png)
![4-chloro-N-(3-chloro-2-methylphenyl)-N-[(4-chlorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B11030287.png)
![ethyl 2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11030295.png)
![2-[acetyl(benzyl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B11030299.png)
![(2E)-2-(6,6-dimethyl-3,7-dioxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)-N-(4-methylphenyl)ethanamide](/img/structure/B11030324.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]propanamide](/img/structure/B11030325.png)
![3-(4-methylphenyl)-12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11030327.png)
![propan-2-yl 4-(8-methoxy-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B11030331.png)

![Ethyl 4-{[(5-hydroxy-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetyl]amino}benzoate](/img/structure/B11030352.png)

![Tetramethyl 5',5',8',9'-tetramethyl-6'-[(4-methylphenyl)sulfonyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11030362.png)
